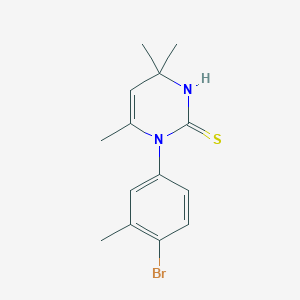![molecular formula C11H9FN2O3S2 B5524978 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides, including compounds structurally similar to 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide, have a broad spectrum of applications ranging from antibacterial agents to anticancer and antitumor agents. Their chemical structure enables diverse biological activities, which have been the subject of extensive studies (Carta, Scozzafava, & Supuran, 2012).
Synthesis Analysis
Recent advancements in the synthesis of sulfur-containing compounds, including those related to thiophene and sulfonamide functionalities, have shown significant progress. These methodologies have been crucial for developing various compounds with potential therapeutic applications (Zhang, Li, Yang, Zhou, & Shu, 2023).
Molecular Structure Analysis
The molecular structure of sulfonamides plays a critical role in their biological activity. Structural modifications, such as the introduction of fluorine atoms or thiophene rings, have been explored to enhance their therapeutic potential and selectivity (Famiglini & Silvestri, 2018).
Chemical Reactions and Properties
Sulfonamides, including compounds with the 4-fluorophenylsulfonyl moiety, undergo various chemical reactions that are essential for their biological activities. These reactions include interactions with enzymes and receptors, affecting their pharmacological profile (Gulcin & Taslimi, 2018).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their formulation and delivery as therapeutic agents (Grygorenko, Biitseva, & Zhersh, 2018).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, pKa, and the presence of functional groups, dictate their interaction with biological targets. These interactions are pivotal for their mechanism of action and therapeutic efficacy (Rathore, Kumar, Prakash, Vivekanand, Saxena, Kasana, & Singh, 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research on derivatives of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide has demonstrated significant potential in anticancer therapy. For instance, compounds containing the phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have shown potent cytotoxic activity, with some inducing apoptosis and arresting the cell cycle at the G1 phase, suggesting their efficacy as anticancer agents (Ravichandiran et al., 2019).
Anticonvulsant Applications
Another study focused on the anticonvulsant activities of sulfonamides derivatives, highlighting a specific compound that effectively increased cerebral blood flow without causing significant diuresis, which is crucial for treating convulsive disorders (Barnish et al., 1981).
Material Science Applications
In the realm of material science, such compounds have contributed to the development of new polyimides with promising applications in electronics and fuel cells. For example, novel sulfonated polyimides derived from diamine monomers containing sulfone and ether units demonstrated good solubility in organic solvents and showed moderate glass transition temperatures, indicating their utility in high-performance materials (Liaw et al., 1999). Additionally, sulfonated diamine monomers have been synthesized for use in fuel cell applications, showing good proton conductivities and suggesting their potential in improving fuel cell efficiency (Guo et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZPGXJFPCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)
![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

